Cas no 328569-34-2 (2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid)

2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-
- 2-(4-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid
- 2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid
- SCHEMBL15167516
- 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- Z2239077922
- AKOS011534284
- EN300-152207
- 328569-34-2
- 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylicacid
- 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
- 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid
-
- Inchi: InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18)
- InChI Key: UGRQMXQUNSAUHD-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F
Computed Properties
- Exact Mass: 256.04601
- Monoisotopic Mass: 256.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 65.98
2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152207-0.25g |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 0.25g |
$425.0 | 2023-02-14 | |
Enamine | EN300-152207-0.05g |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 0.05g |
$200.0 | 2023-02-14 | |
Enamine | EN300-152207-1.0g |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-3265172-10000mg |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95.0% | 10000mg |
$3683.0 | 2023-09-26 | |
1PlusChem | 1P01AFLX-500mg |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 500mg |
$935.00 | 2025-03-19 | |
A2B Chem LLC | AV65605-50mg |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 50mg |
$246.00 | 2024-04-20 | |
1PlusChem | 1P01AFLX-10g |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 10g |
$4614.00 | 2023-12-17 | |
TRC | T901315-100mg |
2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic Acid |
328569-34-2 | 100mg |
$ 320.00 | 2022-06-02 | ||
Enamine | EN300-152207-2.5g |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95% | 2.5g |
$1680.0 | 2023-02-14 | |
Enamine | EN300-3265172-2500mg |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid |
328569-34-2 | 95.0% | 2500mg |
$1680.0 | 2023-09-26 |
2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid Related Literature
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
Additional information on 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid
Recent Advances in the Study of 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid (CAS: 328569-34-2)
2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid (CAS: 328569-34-2) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and oncogenic pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug development.
The compound's unique structural features, including the trifluoromethylphenyl group and the imidazole carboxylic acid moiety, contribute to its diverse reactivity and biological interactions. Recent synthetic methodologies have improved the efficiency of producing 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid, enabling more extensive pharmacological evaluations. These advancements have facilitated the exploration of its mechanism of action and its potential as a scaffold for designing novel therapeutic agents.
In vitro and in vivo studies have demonstrated that 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid exhibits promising anti-inflammatory and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, its role in modulating signal transduction pathways, including the NF-κB and MAPK cascades, suggests its potential as a multi-targeted therapeutic agent.
Further investigations have explored the compound's utility in drug discovery, particularly in the development of kinase inhibitors. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid exhibited potent inhibitory activity against tyrosine kinases, which are often implicated in cancer progression. These findings underscore the compound's versatility and its potential to serve as a foundation for designing next-generation kinase inhibitors.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid and its derivatives. Recent efforts have focused on structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and high-throughput screening have been employed to identify optimal derivatives with improved therapeutic profiles.
In conclusion, 2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid (CAS: 328569-34-2) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in addressing inflammatory and oncological disorders. Ongoing research aims to further elucidate its biological mechanisms and translate these findings into clinically viable therapeutics. The compound's versatility and the recent advancements in its synthesis and application highlight its significance in the field of chemical biology and drug discovery.
328569-34-2 (2-4-(Trifluoromethyl)phenyl-1H-imidazole-5-carboxylic Acid) Related Products
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)



